N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl pyrazole, 4-methylphenyl, and trifluoromethyl pyrimidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- **N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C18H18F3N5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-3-26-14(8-9-23-26)11-22-17-24-15(10-16(25-17)18(19,20)21)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,22,24,25) |
InChI Key |
APOQHVAQZLFHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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